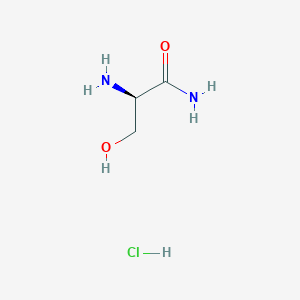

(R)-2-Amino-3-hydroxypropanamide hydrochloride

描述

(R)-2-Amino-3-hydroxypropanamide hydrochloride (CAS: 89170-23-0) is a chiral compound with the molecular formula C₃H₉ClN₂O₂ and a molecular weight of 140.57 g/mol . It is synthesized through a multi-step process involving hydrogen chloride saturation in methanol, yielding a yellow solid with a melting point of 214–218°C (as observed in structurally related compounds) . This compound is characterized by a primary amide group, a hydroxyl group, and a stereogenic center at the second carbon, conferring distinct biochemical and pharmacological properties. It is commonly utilized in pharmaceutical research as a precursor or intermediate in drug development .

属性

IUPAC Name |

(2R)-2-amino-3-hydroxypropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWDDZIWBGXCK-HSHFZTNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

D-Serinamide Hydrochloride, also known as D-Serinamide HCl or ®-2-Amino-3-hydroxypropanamide hydrochloride, is a compound that primarily targets the Glutamate receptor ionotropic, NMDA 1, Glycine receptor subunit alpha-1, Serpin B3, and Head decoration protein. These targets play crucial roles in various biochemical processes in the body.

Biochemical Pathways

D-Serinamide Hydrochloride is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism pathway. The downstream effects of these pathways are complex and involve various biochemical reactions.

Result of Action

The molecular and cellular effects of D-Serinamide Hydrochloride’s action are complex and involve various biochemical reactions. For instance, D-Serine, a related compound, has been shown to have neuroprotective effects. .

Action Environment

The action, efficacy, and stability of D-Serinamide Hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at room temperature. .

生物活性

(R)-2-Amino-3-hydroxypropanamide hydrochloride, also known as cysteamine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from case studies.

This compound has the following chemical properties:

- Molecular Formula : C3H8ClN2O2

- Molar Mass : 130.56 g/mol

- CAS Number : 52-90-4

- Chemical Structure :

The compound exhibits a range of biological activities primarily through its role as a reducing agent and its interaction with various cellular pathways:

- Antioxidant Activity : Cysteamine acts as a scavenger of free radicals, thereby reducing oxidative stress in cells. This property is critical in various pathological conditions where oxidative damage is prevalent.

- Modulation of Neurotransmitter Systems : Research indicates that cysteamine influences neurotransmitter systems, particularly by increasing levels of dopamine and serotonin, which may have implications for mood regulation and neurodegenerative diseases.

- Immune System Modulation : Cysteamine has been shown to enhance immune responses by modulating T-cell activity and cytokine production, which can be beneficial in conditions such as autoimmune disorders.

Therapeutic Applications

Cysteamine hydrochloride has been investigated for several therapeutic uses:

- Cystinosis Treatment : It is primarily used to treat cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps to reduce cystine levels, preventing cellular damage.

- Potential in Neurological Disorders : Studies suggest possible benefits in treating conditions like Huntington's disease and Parkinson's disease due to its neuroprotective effects.

- Cancer Therapy : Preliminary research indicates that cysteamine may enhance the efficacy of certain chemotherapeutic agents by reducing side effects and improving drug delivery to tumors.

Table 1: Summary of Case Studies on Cysteamine Hydrochloride

Pharmacokinetics

Cysteamine hydrochloride is rapidly absorbed following oral administration, with peak plasma concentrations occurring within one hour. The compound undergoes extensive metabolism primarily in the liver, with renal excretion being the main route for elimination.

Safety Profile

While generally well-tolerated, cysteamine can cause side effects such as gastrointestinal disturbances, skin irritation, and potential allergic reactions. Long-term use requires monitoring for renal function due to possible nephrotoxicity at high doses.

科学研究应用

Pharmaceutical Applications

Analgesic Activity

Research indicates that derivatives of (R)-2-Amino-3-hydroxypropanamide hydrochloride exhibit significant analgesic properties. These compounds are being investigated for their potential to alleviate pain in mammals, making them candidates for the development of new pain management therapies. The structural similarities to other known analgesics suggest that they may interact with pain pathways effectively .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of L,D-Tyrosylserin amide, where it acts as a key building block in peptide synthesis. This application highlights its utility in the development of pharmaceuticals targeting neurological and inflammatory conditions .

Biochemical Research

Enzyme Inhibition Studies

this compound has been studied for its role as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes, potentially leading to the development of inhibitors that can modulate biochemical pathways relevant to various diseases, including cancer and metabolic disorders .

Chiral Resolution

The compound's chiral nature makes it valuable in studies focused on chiral resolution techniques. It can be used to separate enantiomers in racemic mixtures, which is crucial for producing enantiopure compounds necessary for pharmacological applications .

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-2-Amino-3-hydroxypropanamide Hydrochloride

The (S)-enantiomer (CAS: 65414-74-6) shares the same molecular formula but exhibits a melting point of 185–188°C , slightly lower than the (R)-form. Stereochemical differences significantly influence biological activity; for example, the (S)-enantiomer is marketed as L-Serinamide hydrochloride and is used in biochemical assays due to its compatibility with enzyme-specific interactions .

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| CAS Number | 89170-23-0 | 65414-74-6 |

| Melting Point | 214–218°C | 185–188°C |

| Application | Pharmaceutical intermediate | Biochemical research |

| Key Reference |

Functional Group Modifications

(R)-Methyl 2-Amino-3-methoxypropanoate Hydrochloride

This derivative (CAS: 1800300-79-1, C₅H₁₂ClNO₃) replaces the hydroxyl group with a methoxy (-OCH₃) group, increasing lipophilicity (logP) and altering solubility. It serves as a synthetic intermediate in organic chemistry, particularly for chiral ligand synthesis .

(R)-Ethyl 2-Amino-3-phenylpropanoate Hydrochloride

With a phenyl substituent and ethyl ester group (CAS: 63060-94-6, C₁₁H₁₆ClNO₂), this compound has a higher molecular weight (229.7 g/mol) and is used in peptide synthesis. The ester group enhances membrane permeability but reduces hydrolytic stability compared to the primary amide in the target compound .

Halogenated Analogues

(R)-1-Amino-3-chloro-2-propanol Hydrochloride

Such halogenated derivatives are explored for antimicrobial activity but require rigorous safety profiling due to reactive intermediates .

Physicochemical and Pharmacological Properties

Solubility and Stability

- (R)-2-Amino-3-hydroxypropanamide hydrochloride: High water solubility due to polar hydroxyl and amide groups. Stable under acidic conditions but prone to racemization at high temperatures .

- (S)-Enantiomer : Similar solubility but lower thermal stability, decomposing near 190°C .

常见问题

Basic: What are the optimal synthetic routes for (R)-2-Amino-3-hydroxypropanamide hydrochloride in academic research?

Methodological Answer:

A robust synthetic approach involves stereoselective protection, coupling, and deprotection steps. For example:

Amine Protection : Protect the primary amine of a precursor (e.g., L-alanine derivative) using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions .

Hydroxyl Group Activation : Employ coupling reagents like HATU or EDC to facilitate amide bond formation between the protected amino acid and a hydroxyl-containing intermediate .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA), followed by hydrochloride salt formation via HCl treatment in diethyl ether .

Chiral Resolution : Use chiral chromatography or enzymatic resolution to isolate the (R)-enantiomer, ensuring stereochemical purity .

Advanced: How can researchers ensure enantiomeric purity during synthesis?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral Auxiliaries : Incorporate chiral ligands or catalysts (e.g., Evans auxiliaries) during synthesis to favor (R)-configuration .

- Analytical Validation : Confirm purity via polarimetry (optical rotation) and chiral HPLC with columns like Chiralpak® AD-H or OD-H, using hexane/isopropanol mobile phases .

- Dynamic Kinetic Resolution : Apply enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use solvent systems like ethanol/water or methanol/diethyl ether to isolate crystalline product .

- Column Chromatography : Employ silica gel with eluents such as dichloromethane/methanol (95:5) for intermediate purification .

- Ion Exchange : Utilize strong cation-exchange resins (e.g., Dowex® 50WX8) to separate the hydrochloride salt from neutral impurities .

Basic: Which analytical methods are essential for characterization?

Methodological Answer:

- NMR Spectroscopy : Confirm structure via - and -NMR, focusing on amine ( 1.5–2.5 ppm) and hydroxyl ( 4.5–5.5 ppm) proton signals .

- HPLC-PDA/MS : Assess purity (>98%) using C18 columns (e.g., Agilent Zorbax SB-C18) with 0.1% formic acid in water/acetonitrile gradients .

- Elemental Analysis : Verify Cl content (theoretical ~14.5%) to confirm hydrochloride stoichiometry .

Advanced: How should researchers evaluate compound stability under various conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions:

- Stability-Indicating Assays : Monitor degradation via UPLC-MS and compare peak areas to quantify degradation products .

- Storage Recommendations : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .

Basic: What in vitro assays are suitable for studying biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases or kinases .

- Receptor Binding Studies : Conduct competitive radioligand binding assays (e.g., -labeled ligands) to determine IC values .

- Cell Viability Assays : Test cytotoxicity in HEK293 or HeLa cells using MTT or resazurin-based protocols .

Advanced: How can contradictory data in enzyme inhibition studies be resolved?

Methodological Answer:

- Statistical Rigor : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance across biological replicates (n ≥ 3) .

- Control Experiments : Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only) to validate assay conditions .

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。